MIF Tautomerase Inhibition: Potency Differentiation Against the Clinical Candidate TDI-10229
The target compound demonstrates measurable but substantially lower MIF tautomerase inhibitory activity compared to the optimized clinical candidate TDI-10229 [1]. While TDI-10229 achieves low nanomolar potency (IC50 = 159 ± 7 nM), the 4-carboxamide compound exhibits an IC50 of 25,200 nM (25.2 µM) in the same enzymatic assay format [2]. This 158-fold potency differential underscores its utility as a low-affinity control probe or a starting scaffold for fragment-based optimization, rather than a potent inhibitor.
| Evidence Dimension | Biochemical IC50 against human MIF tautomerase |
|---|---|
| Target Compound Data | IC50 = 25,200 nM (25.2 µM) |
| Comparator Or Baseline | TDI-10229: IC50 = 159 ± 7 nM |
| Quantified Difference | 158-fold less potent than TDI-10229 |
| Conditions | Inhibition of human cloned MIF tautomerase activity expressed in E. coli, assessed via conversion of L-dopachrome methyl ester to indolecarboxylate (BindingDB assay ID 1) |
Why This Matters
This data positions the compound as a structurally distinct, low-potency MIF ligand suitable for use as a negative control or for exploring alternative binding modes that may yield distinct polypharmacology profiles.
- [1] PMC9866367, Table 1. Biochemical IC50 values for MIF tautomerase inhibitors, including TDI-10229. https://pmc.ncbi.nlm.nih.gov/articles/PMC9866367/table/T1/ View Source
- [2] BindingDB. BDBM50359719 (CHEMBL1927060): Affinity Data for N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359719 View Source
